![molecular formula C7H6Cl2OS B2805518 4,5-Dichloro-2-methoxybenzenethiol CAS No. 2384837-53-8](/img/structure/B2805518.png)
4,5-Dichloro-2-methoxybenzenethiol
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Overview
Description
4,5-Dichloro-2-methoxybenzenethiol is a chemical compound with the molecular formula C7H6Cl2OS . It has a molecular weight of 209.1 . The compound is canonicalized and has a complexity of 134 .
Molecular Structure Analysis
The InChI code for 4,5-Dichloro-2-methoxybenzenethiol is 1S/C7H6Cl2OS/c1-10-6-2-4(8)5(9)3-7(6)11/h2-3,11H,1H3 . This indicates the presence of 7 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 1 oxygen atom, and 1 sulfur atom in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,5-Dichloro-2-methoxybenzenethiol include a molecular weight of 209.1 . It has 1 rotatable bond, 1 hydrogen bond donor, and 2 hydrogen bond acceptors .Scientific Research Applications
Solid Phase Synthesis of Benzothiazolyl Compounds
One study focuses on the synthesis of benzothiazolyl compounds through the acylation of 2-aminobenzenethiol bound to various resins. The research demonstrates a method for cleaving 2-N-acyl-aminobenzenethiols from the resin and cyclizing them to form benzothiazoles, indicating applications in organic synthesis and pharmaceutical research (Mourtas, Gatos, & Barlos, 2001).
Electrochemical Reduction Studies
Another study investigates the electrochemical reduction of a compound closely related to the chemical structure of interest, exploring the potential for environmental pollutant degradation. This research provides insights into applications in environmental chemistry and pollution control (Peverly et al., 2014).
Catalytic Reduction in Environmental Pollutants
Research on the catalytic reduction of methoxychlor, an environmental pollutant, using nickel(I) salen electrogenerated at carbon cathodes, suggests applications in environmental remediation technologies (McGuire et al., 2016).
Kinetics of Parallel Reactions
A study on the synthesis and kinetics of dichloro-methoxybenzenes from trichlorobenzene and sodium methoxide offers valuable data for chemical reaction engineering and synthesis optimization (Wang et al., 2010).
Fluoroalkene and Thiol Reactions
Research on the reactions of thiols with toxic dichlorinated polyfluorocycloalkenes, including 2-methoxybenzenethiol, could have implications for understanding the toxicological mechanisms of inhalation toxicants and designing safer chemicals (Timperley, 2004).
Mechanism of Action
Target of Action
It is known that this compound is used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction used in organic chemistry . This suggests that it may interact with organoboron reagents and palladium catalysts, which are key components in these reactions .
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, it could be hypothesized that this compound might participate in the formation of carbon-carbon bonds by acting as a coupling partner . .
Biochemical Pathways
Given its potential role in Suzuki–Miyaura coupling reactions, it might be involved in the synthesis of complex organic molecules
Result of Action
It is known that this compound is used in chemical reactions to form carbon-carbon bonds , which suggests that it may play a role in the synthesis of complex organic molecules.
properties
IUPAC Name |
4,5-dichloro-2-methoxybenzenethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2OS/c1-10-6-2-4(8)5(9)3-7(6)11/h2-3,11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHBZGDPPHISQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1S)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-methoxybenzenethiol |
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